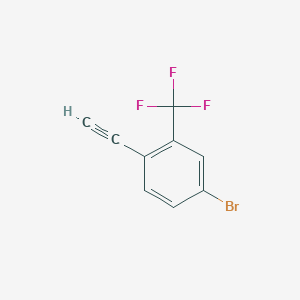

4-Bromo-2-(trifluoromethyl)phenylacetylene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-2-(trifluoromethyl)phenylacetylene is an organic compound with the molecular formula C9H4BrF3. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetylene typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-(trifluoromethyl)benzaldehyde.

Formation of Phenylacetylene: The aldehyde is subjected to a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Purification: The resulting product is purified using column chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases (e.g., potassium carbonate).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Various substituted phenylacetylenes.

Oxidation: Ketones or carboxylic acids.

Reduction: Alkenes or alkanes.

科学研究应用

Chemical Synthesis

1.1 Building Block for Pharmaceuticals

4-Bromo-2-(trifluoromethyl)phenylacetylene serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its electron-withdrawing trifluoromethyl group increases the acidity of adjacent hydrogen atoms, facilitating nucleophilic substitutions and coupling reactions. This property is particularly useful in the development of new drugs targeting diverse biological pathways.

1.2 Cross-Coupling Reactions

The compound is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which couples terminal alkynes with aryl halides. Studies have shown that using this compound in these reactions yields high conversions and selectivity towards desired products, making it an effective reagent for synthesizing complex aromatic compounds .

1.3 Synthetic Methodologies

Various synthetic routes have been explored to incorporate this compound into larger molecular frameworks. For example, it has been successfully employed in the synthesis of novel diphenylacetylene derivatives through regioselective cross-coupling methods, demonstrating its utility in generating structurally diverse compounds .

Material Science Applications

2.1 Organic Electronics

Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups can enhance charge transport properties and stability, making it a candidate for high-performance materials .

2.2 Polymer Chemistry

The compound has also found applications in polymer chemistry, where it can be used to modify polymer properties or as a monomer in the synthesis of functionalized polymers. Its ability to undergo various chemical transformations allows for the tailoring of polymer characteristics for specific applications, including coatings and adhesives .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenylacetylene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its triple bond and substituents. The bromine atom and trifluoromethyl group influence the reactivity and selectivity of the compound in these reactions .

相似化合物的比较

Similar Compounds

4-Bromobenzotrifluoride: Similar structure but lacks the acetylene group.

4-Bromo-2-(trifluoromethyl)aniline: Contains an amino group instead of the acetylene group.

4-Bromo-2,2,2-trifluoroacetophenone: Contains a carbonyl group instead of the acetylene group.

Uniqueness

4-Bromo-2-(trifluoromethyl)phenylacetylene is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications .

生物活性

4-Bromo-2-(trifluoromethyl)phenylacetylene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

- Molecular Formula : C₉H₄BrF₃

- Molecular Weight : 249.027 g/mol

- CAS Number : 2244085-78-5

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in the realm of drug discovery and development. Its structure allows it to interact with biological systems in multiple ways, including acting as a potential electrophilic agent.

Research indicates that compounds with alkyne functionalities, such as this compound, can selectively induce cellular processes like ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . The mechanism involves interactions with thiol groups in proteins, leading to cytotoxic effects that are being harnessed for therapeutic purposes.

Ferroptosis Induction

A study highlighted the ability of thiazoles with alkyne electrophiles to induce ferroptosis selectively. The research demonstrated that this compound could serve as a model for developing potent ferroptotic agents . The biological evaluation revealed high potency in inducing this form of cell death, suggesting potential applications in cancer therapy.

Synthesis and Applications

The synthesis of this compound typically involves cross-coupling reactions, notably the Sonogashira reaction, which has been optimized for high yields under specific conditions . This compound serves as a versatile building block in medicinal chemistry, particularly for developing novel pharmaceuticals targeting various diseases.

Comparative Biological Activity

| Compound | Mechanism | Biological Activity |

|---|---|---|

| This compound | Electrophilic interaction | Induces ferroptosis |

| Thiazole derivatives | Electrophilic interaction | Induces ferroptosis |

| Other alkynes | Variable | Cytotoxicity dependent on structure |

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicity associated with this compound. Studies have shown that exposure can lead to adverse effects on reproductive systems and other organs at high concentrations. For instance, inhalation studies indicated significant accumulation in adipose tissue and potential nephrotoxic effects at elevated doses .

属性

IUPAC Name |

4-bromo-1-ethynyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSKTSNKBDXRQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。